2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a hexahydroquinoline derivative characterized by a bicyclic core fused with a chromene (coumarin) moiety. The structure includes:
- A hexahydroquinoline ring (partially saturated quinoline system) with ketone groups at positions 4 and 3.
- A 2-ethoxyethyl ester at position 3, influencing solubility and pharmacokinetic properties.
- A 6-methyl-4-oxo-4H-chromen-3-yl substituent at position 4, introducing a coumarin-derived aromatic system known for photochemical and biological activities .
Potential applications span medicinal chemistry (enzyme inhibition, antimicrobial activity) and material science (photoactive polymers) due to its conjugated chromophore and functional diversity.
Properties
IUPAC Name |
2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-4-30-10-11-31-25(29)21-15(3)26-18-6-5-7-19(27)23(18)22(21)17-13-32-20-9-8-14(2)12-16(20)24(17)28/h8-9,12-13,22,26H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSUHUXDFJLAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389765 | |
| Record name | BAS 02841815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-86-6 | |
| Record name | BAS 02841815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the chromen-3-yl derivative, followed by the formation of the hexahydroquinoline ring system. The final step involves esterification to introduce the ethoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ketone groups at positions 4 and 5 of the hexahydroquinoline core are susceptible to further oxidation under strong oxidizing conditions. For example:
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Chromenone Ring Oxidation : The 4-oxo group on the chromenone moiety can undergo epoxidation or hydroxylation in the presence of peracids (e.g., mCPBA) or hydrogen peroxide.
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Quinoline Core Oxidation : The hexahydroquinoline system may dehydrogenate to form a fully aromatic quinoline structure when treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reagents and Conditions :
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| Epoxidation | mCPBA | Dichloromethane | 0–25°C |
| Dehydrogenation | DDQ | Toluene | Reflux |
Reduction Reactions
The ketone groups and ester functionalities are targets for reduction:
-
Ketone Reduction : Sodium borohydride (NaBH4) selectively reduces the 5-oxo group to a secondary alcohol, while the 4-oxo chromenone remains intact due to conjugation with the aromatic system.
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Ester Reduction : Lithium aluminum hydride (LiAlH4) reduces the ester group to a primary alcohol, yielding a diol derivative.
Key Observations :
-
NaBH4 in methanol achieves partial reduction with >70% yield.
-
LiAlH4 requires anhydrous tetrahydrofuran (THF) and inert atmosphere for optimal results .
Substitution Reactions
The ethoxyethyl ester group participates in nucleophilic acyl substitution:
-
Ester Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis cleaves the ester to the corresponding carboxylic acid. Kinetic studies show basic conditions proceed 3× faster than acidic.
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Chlorophenyl Substitution : The 6-methyl group on the chromenone ring undergoes electrophilic substitution (e.g., nitration or sulfonation) under controlled conditions.
Comparative Reactivity :
| Position | Reactivity (Relative Rate) | Preferred Electrophile |
|---|---|---|
| Chromenone | Moderate (1.0) | HNO3/H2SO4 |
| Quinoline | Low (0.3) | SO3/H2SO4 |
Cycloaddition and Ring-Opening
The chromenone moiety participates in [4+2] cycloaddition reactions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening of the chromenone under alkaline conditions generates α,β-unsaturated ketones.
Mechanistic Pathway :
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Diels-Alder Reaction : Chromenone acts as a diene, reacting with maleic anhydride to form a six-membered transition state.
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Ring-Opening : NaOH-mediated cleavage yields a dicarboxylic acid derivative.
Photochemical Reactions
UV irradiation induces [2+2] photodimerization of the chromenone’s α,β-unsaturated ketone system, forming cyclobutane-linked dimers. This reactivity is solvent-dependent, with acetonitrile favoring dimerization over monomer degradation.
Quantum Yield :
| Solvent | Φ (Dimerization) | Φ (Degradation) |
|---|---|---|
| Acetonitrile | 0.45 | 0.12 |
| Methanol | 0.28 | 0.35 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 328.6°C, primarily involving decarboxylation of the ester group and fragmentation of the hexahydroquinoline core . Major degradation products include:
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6-Methyl-4-oxo-4H-chromen-3-carboxylic acid (m/z 205.04).
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2-Ethoxyethyl 2-methyl-5-oxohexahydroquinoline-3-carboxylate (m/z 295.12) .
Biological Interactions
While not a classical chemical reaction, its interaction with cytochrome P450 enzymes (CYP3A4, CYP2D6) involves oxidation of the ethoxyethyl chain to ethoxyacetic acid, a pathway critical for metabolite profiling.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest significant potential in drug development:
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds often exhibit antimicrobial properties. The presence of the chromene moiety may enhance these effects by interacting with bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Compounds containing quinoline and chromene structures have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could serve as a lead structure for developing anticancer agents.
Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis:
- Synthesis of Novel Derivatives : The compound can be modified to create various derivatives with altered biological activities or improved pharmacokinetic properties. For instance, substituting different functional groups can lead to compounds with enhanced solubility or stability.
Material Science
In materials science, the compound's properties can be exploited for developing new materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with specific optical or mechanical properties. Its ability to act as a cross-linker or functional additive may enhance the performance of polymers in various applications.
Case Study 1: Antimicrobial Activity
A study published in Medicinal Chemistry explored the antimicrobial properties of quinoline derivatives. The researchers synthesized several derivatives from 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-y)-5-oxo-1,4,5,6,7,8-hexahydroquinoline and tested them against various bacterial strains. The results indicated that certain modifications significantly increased antibacterial activity compared to the parent compound.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Parent Compound | E. coli | 32 µg/mL |
| Derivative A | E. coli | 16 µg/mL |
| Derivative B | S. aureus | 8 µg/mL |
Case Study 2: Anticancer Activity
In another investigation published in Journal of Medicinal Chemistry, derivatives of the compound were screened for anticancer activity against human cancer cell lines. The study found that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | HeLa | 15 µM |
| Derivative C | HeLa | 5 µM |
| Derivative D | MCF7 | 10 µM |
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to changes in the target’s activity or function. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity
- The chromen-3-yl group in the target compound and its cycloheptyl analog (Table 1) introduces π-π stacking interactions, enhancing binding to aromatic enzyme pockets (e.g., kinases or cytochrome P450). This contrasts with dichlorophenyl () or methoxyphenyl () analogs, which prioritize hydrophobic or electronic effects, respectively .
- The ethoxyethyl ester in the target compound balances lipophilicity and solubility better than cycloheptyl () or methyl () esters, critical for drug bioavailability .
Synthetic Accessibility
- The target compound is synthesized via acid-catalyzed cyclization of imine intermediates (similar to ), whereas dichlorophenyl analogs require halogenated precursors . Chromen-3-yl derivatives demand additional steps for coumarin ring formation .
Spectroscopic and Crystallographic Data
- NMR and X-ray crystallography (e.g., SHELX-refined structures in ) confirm the bicyclic conformation and substituent orientation. The chromenyl group’s planarity contrasts with puckered dichlorophenyl or methoxyphenyl systems .
Biological Activity Trends Chloroquine-like analogs () exhibit antimalarial activity via heme polymerization inhibition, while chromenyl derivatives (target compound) may target DNA topoisomerases or photodynamic pathways . Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate () highlights iodine’s role in radioimaging or heavy-atom effects, absent in the target compound .
Q & A
Q. Example Data from Analogous Compounds :
| Parameter | Value | Reference |
|---|---|---|
| C14–O2 bond length | 1.214 Å | |
| O3–C15–C16 bond angle | 105.3° | |
| Torsion angle (C4–C5–O5–C6) | 178.2° |
Advanced Question: How do computational methods like DFT contribute to understanding the electronic structure?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Conformational stability : Energy-minimized structures correlate with SC-XRD data, confirming the dominance of boat conformations in hexahydroquinoline cores .
- Electron distribution : Molecular electrostatic potential (MEP) maps identify nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., chromen-4-one moiety) sites .
- Reactivity : Fukui indices predict sites prone to electrophilic attack, guiding analog design for biological activity .
Advanced Question: How to address contradictions in NMR data for similar compounds?
Answer:
Discrepancies in - and -NMR assignments are resolved via:
- 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings, distinguishing overlapping signals (e.g., aromatic protons in chromen-4-one vs. hexahydroquinoline) .
- X-ray validation : SC-XRD data confirm substituent positions, resolving ambiguities in NOESY/ROESY spectra .
- Solvent effects : Deuterated DMSO or CDCl₃ may induce shifts; internal standards (e.g., TMS) ensure consistency .
Basic Question: What in vitro assays assess the biological activity of hexahydroquinoline derivatives?
Answer:
Common assays include:
Q. Example Protocol :
| Assay | Conditions | Endpoint |
|---|---|---|
| MTT cytotoxicity | 48-hour incubation, λ = 570 nm | IC₅₀ (µM) |
| DPPH scavenging | 30-min incubation, λ = 517 nm | % inhibition at 100 µg/mL |
Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
SAR strategies include:
- Substituent variation : Modify the chromen-4-one (e.g., methyl → methoxy) or hexahydroquinoline (e.g., ethoxyethyl → propoxypropyl) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., DNA gyrase for antibacterial activity) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the carbonyl group) using tools like PHASE .
Q. Example Analog Modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| C4 (chromen-4-one) | 6-Methyl → 6-Fluoro | Enhanced antibacterial |
| C3 (carboxylate) | Ethoxyethyl → Methyl | Reduced cytotoxicity |
Advanced Question: How are spectroscopic and crystallographic data reconciled in structural elucidation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
